

# In-Depth Technical Guide to the Toxicological Profile of Direct Black 19

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Direct Black 19** (C.I. 35255; CAS No. 6428-31-5) is a disazo dye belonging to the benzidine-based class of colorants. It has been utilized in various industrial applications, including the dyeing of textiles, paper, and leather. Due to its chemical structure, which incorporates a benzidine moiety, the toxicological profile of **Direct Black 19** has been a subject of scrutiny. The metabolic breakdown of benzidine-based dyes can release free benzidine, a known human carcinogen.[1][2][3] This technical guide provides a comprehensive overview of the available safety and toxicological data for **Direct Black 19**, with a focus on quantitative data, experimental methodologies, and potential mechanisms of toxicity.

# **Chemical and Physical Properties**



Property	Value	Reference(s)
CAS Number	6428-31-5	[4][5][6]
Molecular Formula	C34H27N13Na2O7S2	[4][6]
Molecular Weight	839.77 g/mol	[4][6]
Appearance	Black powder	[4]
Synonyms	C.I. Direct Black 19, disodium salt; Vicorect Black FB; Atul Direct Black VG	[7]
Solubility	Water-soluble	[5]

# **Toxicological Profile Acute Toxicity**

Specific acute toxicity data for **Direct Black 19** is limited. However, based on information for similar water-soluble azo dyes, it is suggested to have low acute toxicity.

Endpoint	Species	Route	Value	Reference(s)
LD50	Rat	Oral	> 2000 mg/kg bw	[5]

Experimental Protocol: Acute Oral Toxicity (Based on OECD Guideline 423)

- Test Principle: The acute toxic class method involves a stepwise procedure where a
  substance is administered to a small group of animals at a defined dose. The outcome of the
  first step determines the subsequent dosing level (higher or lower). The objective is to
  identify a dose that causes mortality or evident toxicity to classify the substance.
- Test Animals: Typically, young adult female rats are used.
- Procedure: Animals are fasted overnight before a single dose of the test substance is administered by oral gavage. Animals are observed for mortality, clinical signs of toxicity, and



changes in body weight for at least 14 days. A gross necropsy is performed on all animals at the end of the observation period.

## Skin and Eye Irritation

Qualitative data suggests that **Direct Black 19** is unlikely to be a skin irritant but may cause eye irritation.

Endpoint	Species	Result	Reference(s)
Skin Irritation	Not specified	Unlikely to be irritating	[5]
Eye Irritation	Not specified	May be irritating	[5]

Experimental Protocol: Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

- Test Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control. The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specified intervals.
- Procedure: The eyes are examined at 1, 24, 48, and 72 hours after application. The scores
  for corneal opacity, iritis, and conjunctival redness and chemosis are recorded. The
  reversibility of the effects is also observed.

#### **Skin Sensitization**

No specific data on the skin sensitization potential of **Direct Black 19** from a Local Lymph Node Assay (LLNA) was identified.

Experimental Protocol: Skin Sensitization - Local Lymph Node Assay (LLNA) (Based on OECD Guideline 429)

 Test Principle: The LLNA measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of application of the test substance on the mouse ear. A substance is classified as a sensitizer if it induces a threefold or greater increase in lymphocyte proliferation compared to vehicle-treated controls (Stimulation Index ≥ 3).



Procedure: The test substance is applied to the dorsum of the ears of mice for three
consecutive days. On day 6, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected
intravenously, and the animals are sacrificed a few hours later. The auricular lymph nodes
are excised, and the incorporation of the radiolabel is measured as an indicator of
lymphocyte proliferation.

#### Genotoxicity

**Direct Black 19** has shown evidence of mutagenicity, particularly after metabolic activation or chemical reduction.

Test System	Strain(s)	Metabolic Activation	Result	Reference(s)
Ames Test (Bacterial Reverse Mutation Assay)	Salmonella typhimurium TA98, TA1538	With S9 mix	Positive	[8]
Ames Test (Bacterial Reverse Mutation Assay)	Salmonella typhimurium TA98, TA1538	With sodium dithionite reduction	Positive	[9]
In vivo Micronucleus Test	Mouse	Intraperitoneal	Positive	[8]
In vitro DNA Repair Assay	Rat hepatocytes	Not specified	Negative	[8]

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test) (Based on OECD Guideline 471)

 Test Principle: The Ames test uses amino acid-requiring strains of Salmonella typhimurium to detect point mutations (base substitutions or frameshifts) which result in a reversion to a prototrophic state, allowing the bacteria to grow on a minimal medium.[10]



Procedure: The test substance, bacterial tester strains, and (with or without) a metabolic
activation system (S9 mix from rat liver) are combined and plated on a minimal agar
medium. After incubation for 48-72 hours, the number of revertant colonies is counted. A
substance is considered mutagenic if it causes a dose-related increase in the number of
revertants.

## Carcinogenicity

While no long-term carcinogenicity studies specifically on **Direct Black 19** were found, it belongs to the class of benzidine-based azo dyes, which are known to be carcinogenic.[1][2][3] Studies on the related dye, Direct Black 38, have shown evidence of carcinogenicity in rodents. [1][2][3][11] The carcinogenicity of these dyes is attributed to their metabolic conversion to benzidine, a known human carcinogen.[1][2][3]

Study	Species	Route	Findings	Reference(s)
13-week subchronic toxicity of Direct Black 38	Rat	Oral (feed)	Hepatocellular carcinomas and neoplastic nodules of the liver	[11]

Experimental Protocol: Carcinogenicity Study (Based on NTP Rodent Bioassay)

- Test Principle: Long-term (typically 2-year) studies in rodents (rats and mice) are conducted to assess the carcinogenic potential of a chemical.
- Procedure: The test substance is administered to groups of animals at different dose levels
  in their feed or by gavage for the majority of their lifespan. A control group receives the
  vehicle only. Animals are monitored for clinical signs of toxicity and tumor development. At
  the end of the study, a complete histopathological examination of all major tissues and
  organs is performed to identify neoplastic lesions.

#### Reproductive and Developmental Toxicity

No specific studies on the reproductive and developmental toxicity of **Direct Black 19** were identified in the literature. This represents a significant data gap.



Experimental Protocol: Reproductive/Developmental Toxicity Screening Test (Based on OECD Guideline 421)

- Test Principle: This screening test provides preliminary information on the potential effects of a substance on reproduction and development.
- Procedure: The test substance is administered to male and female rats for a period before
  mating, during mating, and for females, throughout gestation and lactation. Endpoints
  evaluated include effects on fertility, pregnancy, maternal and paternal health, and offspring
  viability, growth, and development.

#### **Repeated-Dose Toxicity**

No specific repeated-dose toxicity studies for **Direct Black 19** were found. However, a 13-week subchronic toxicity study on the structurally similar Direct Black 38 in rats indicated that the liver is a target organ for toxicity, with findings of hepatocellular carcinomas and neoplastic nodules. [11]

Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (Based on OECD Guideline 408)

- Test Principle: The test substance is administered orally to groups of rodents at three or more dose levels for 90 days to determine the no-observed-adverse-effect level (NOAEL) and identify target organs.
- Procedure: Animals are observed daily for clinical signs of toxicity. Body weight and food
  consumption are measured weekly. Hematology, clinical chemistry, and urinalysis are
  performed at the end of the study. A complete necropsy and histopathological examination of
  organs and tissues are conducted.

#### **Metabolism and Toxicokinetics**

The primary metabolic pathway for **Direct Black 19**, like other azo dyes, involves the reductive cleavage of the azo linkages (-N=N-). This biotransformation is primarily carried out by azoreductases produced by the intestinal microbiota and, to a lesser extent, by hepatic enzymes.[12] This process breaks the dye molecule into smaller aromatic amine metabolites. In the case of **Direct Black 19**, this metabolic cleavage is expected to release benzidine and other aromatic amines.



Once formed, benzidine can be absorbed into the systemic circulation and undergo further metabolic activation in the liver, primarily through N-oxidation and N-acetylation, to form reactive intermediates that can bind to DNA and proteins, leading to genotoxic and carcinogenic effects.

Hypothetical Metabolic Pathway of **Direct Black 19** 



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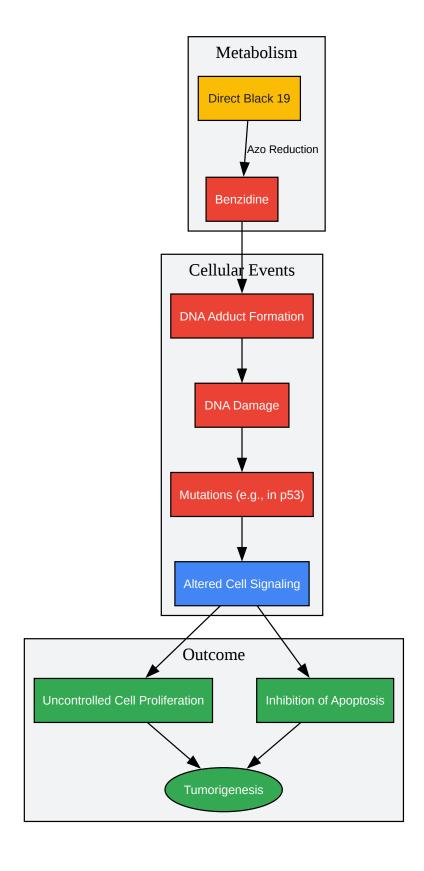
Caption: Hypothetical metabolic pathway of **Direct Black 19**.

## **Signaling Pathways**

Specific signaling pathways disrupted by **Direct Black 19** have not been elucidated. However, based on the known carcinogenicity of its primary metabolite, benzidine, it is plausible that pathways involved in DNA damage response and cell cycle regulation are affected. Benzidine-induced DNA adducts can lead to mutations in critical genes, such as the p53 tumor suppressor gene, and activate signaling cascades that promote uncontrolled cell proliferation and inhibit apoptosis, ultimately contributing to tumorigenesis.

Potential Logic of Benzidine-Induced Carcinogenesis





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Caption: Postulated mechanism of **Direct Black 19** carcinogenicity.



#### Conclusion

The toxicological profile of **Direct Black 19** is of significant concern due to its classification as a benzidine-based azo dye. The primary hazard is associated with its metabolism to benzidine, a known human carcinogen. Genotoxicity data indicates that **Direct Black 19** is mutagenic, particularly after metabolic activation. While specific data on acute toxicity, skin/eye irritation, skin sensitization, reproductive/developmental toxicity, and repeated-dose toxicity for **Direct Black 19** are limited, the potential for serious long-term health effects, particularly carcinogenicity, warrants handling this substance with extreme caution. Further research is needed to fill the existing data gaps and to fully elucidate its toxicological properties and mechanisms of action. Professionals handling this substance should adhere to strict safety protocols to minimize exposure.

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